3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide
Description
This compound is a pyridinium-based ionic liquid featuring a thiazole ring substituted with a 4-chlorophenyl propenoyl group and a methyl group.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[4-methyl-2-(1-methylpyridin-1-ium-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN2OS.HI/c1-13-18(17(23)10-7-14-5-8-16(20)9-6-14)24-19(21-13)15-4-3-11-22(2)12-15;/h3-12H,1-2H3;1H/q+1;/p-1/b10-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXFKKFYRCNQLY-HCUGZAAXSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)C=CC3=CC=C(C=C3)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=C[N+](=CC=C2)C)C(=O)/C=C/C3=CC=C(C=C3)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClIN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide, with the CAS number 477712-99-5, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C19H16ClIN2OS
- Molecular Weight : 482.76 g/mol
- Structure : The compound features a thiazole ring and a pyridinium moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives containing thiazole and pyridine rings exhibit notable antimicrobial properties. The specific compound has shown promising activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, leading to its effectiveness against these pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These values indicate that the compound is a potent inhibitor, which could make it a candidate for further development in therapeutic applications .
The proposed mechanism of action involves the interaction of the compound with specific receptors or enzymes in microbial cells. The thiazole and pyridine components may facilitate binding to active sites, disrupting normal function and leading to cell death or inhibition of growth.
Case Studies
- Antibacterial Screening : In a study assessing various derivatives, compounds similar to this compound demonstrated significant antibacterial activity against clinical isolates of Salmonella and Bacillus. The study emphasized the importance of structural modifications in enhancing activity .
- Neuroprotective Potential : Research into AChE inhibitors has highlighted the potential of thiazole derivatives in treating neurodegenerative disorders. The tested compound showed competitive inhibition patterns similar to established AChE inhibitors, suggesting its viability as a therapeutic agent in cognitive decline .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and death .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Structural Differentiation: The target compound’s thiazole-pyridinium scaffold differs from the triazole-thione system in , which exhibits stronger hydrogen-bonding networks due to N–H and S donors. The iodide counterion in the target compound may enhance solubility compared to neutral analogs but reduce passive membrane permeability.
Biological Interactions: While the triazole-thione compound in forms hydrogen-bonded hexamers, the target compound’s pyridinium group may favor ionic interactions with negatively charged biological targets (e.g., DNA or enzyme active sites).
Computational and Experimental Insights
Docking Studies (AutoDockTools) : Flexible sidechain docking (as in AutoDock4) might predict binding modes with kinases or microbial proteins, similar to studies on triazole-thione derivatives.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a thiazole precursor (e.g., 4-methyl-1,3-thiazole derivatives) with a propenoyl chloride intermediate via nucleophilic acylation. The pyridinium iodide moiety is introduced through quaternization of 1-methylpyridine with methyl iodide. Optimization includes controlling reaction temperature (60–80°C for acylation ), using anhydrous solvents (e.g., DMF or THF), and monitoring reaction progress via TLC or HPLC . Purification may require column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents on the thiazole and pyridinium rings. Aromatic protons (δ 7.2–8.5 ppm) and vinyl protons (δ 6.5–7.0 ppm, J = 16 Hz for E-configuration) confirm the propenoyl group .
- LC-MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M-I]⁺ for pyridinium iodide) and purity (>95%) .
- FT-IR : Absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N thiazole) validate functional groups .
Q. How can researchers assess preliminary biological activity?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1% v/v) .
Advanced Research Questions
Q. How do solvent polarity and counterion exchange affect the compound’s stability in biological assays?
- Methodological Answer : Pyridinium iodides are hygroscopic; stability studies should use Karl Fischer titration to monitor moisture uptake . Counterion exchange (e.g., replacing I⁻ with PF₆⁻) may enhance solubility in aqueous buffers. Use UV-Vis spectroscopy to track degradation (λmax shifts) under varying pH (4–9) .
Q. What strategies resolve contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Quantify byproducts (e.g., unreacted thiazole) via HPLC-MS .
- Assay protocols : Standardize incubation times (24–48 hrs) and cell passage numbers .
- Membrane permeability : Use logP calculations (e.g., ACD/Labs) to correlate hydrophobicity with activity .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to bacterial enoyl-ACP reductase or human topoisomerase II. Focus on H-bonding (thiazole N) and π-π stacking (4-chlorophenyl group) .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .
Q. What crystallographic methods elucidate hydrogen-bonding networks in the solid state?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular interactions. For this compound, anticipate N–H···I hydrogen bonds between pyridinium and iodide ions, and C=O···H-C contacts from the propenoyl group . Refinement with SHELXL and Mercury software visualizes packing diagrams .
Methodological Notes
- Synthetic Challenges : Side reactions (e.g., thiazole ring opening) may occur at high temperatures; optimize via microwave-assisted synthesis .
- Data Reproducibility : Report detailed crystallographic parameters (R factor, wR factor) and deposit CIF files in the Cambridge Structural Database .
- Safety : Handle iodide salts in fume hoods (risk of iodine vapor release) and use antistatic equipment during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
